N-acétylornithine

Vue d'ensemble

Description

La N-Acétylornithine est un acide aminé non protéinogène qui joue un rôle significatif dans divers processus biologiques. Il est un intermédiaire dans la biosynthèse de l'arginine et des polyamines, qui sont essentielles à la croissance et au développement cellulaires.

Applications De Recherche Scientifique

La N-Acétylornithine a plusieurs applications en recherche scientifique :

Biologie Végétale : Elle est impliquée dans les mécanismes de défense des plantes, en particulier en réponse aux herbivores et aux agents pathogènes.

Recherche Médicale : Des études ont montré que la this compound a un effet causal sur l'altération de la fonction rénale, ce qui en fait un biomarqueur potentiel de la maladie rénale chronique.

5. Mécanisme d'Action

La this compound exerce ses effets par plusieurs mécanismes :

Activité Enzymatiques : Elle est convertie en N-acétylglutamate-5-semialdéhyde par la this compound aminotransférase, une étape clé de la voie de biosynthèse de l'arginine.

Défense des Plantes : Chez les plantes, elle est impliquée dans la production de métabolites liés à la défense qui repoussent les herbivores et les agents pathogènes.

Mécanisme D'action

Target of Action

N-acetylornithine primarily targets the enzyme N-acetylornithine aminotransferase (AcOAT) . This enzyme plays a crucial role in the arginine biosynthesis pathway . It catalyzes the reversible conversion of N-acetylornithine to N-acetylglutamate-5-semialdehyde .

Mode of Action

N-acetylornithine interacts with its target, AcOAT, through a series of biochemical reactions. In the first half reaction, a Lys residue in the active center attacks the aldehyde group of PLP to form an internal aldimine, which then reacts with the amino group of N-acetylornithine to produce a ketimine .

Biochemical Pathways

N-acetylornithine is involved in the arginine biosynthesis pathway . It is converted to N-acetylglutamate-5-semialdehyde by AcOAT, a key step in this pathway . This process affects downstream polyamine levels, which are important reserves of assimilated nitrogen .

Pharmacokinetics (ADME Properties)

The absorption, distribution, metabolism, and excretion of a compound are crucial factors that influence its bioavailability

Result of Action

The action of N-acetylornithine has significant molecular and cellular effects. It plays a regulatory role in its own biosynthesis and the entire pathway from glutamate to arginine, including a critical role in regulating polyamine biosynthesis . Moreover, higher genetically predicted levels of N-acetylornithine are significantly associated with lower eGFR and higher incidence of chronic kidney disease .

Action Environment

The action of N-acetylornithine can be influenced by various environmental factors. For instance, in plants, N-acetylornithine deacetylase participates in ornithine and polyamine homeostasis, contributing to maintaining an optimal nitrogen:carbon balance during reproductive development . In humans, plasma levels of N-acetylornithine were found to be significantly higher in type 2 diabetes patients with diabetic nephropathy compared with those without diabetic nephropathy .

Safety and Hazards

Analyse Biochimique

Biochemical Properties

N-Acetylornithine is primarily involved in the biosynthesis of ornithine through the action of N-acetylornithine deacetylase. This enzyme catalyzes the deacetylation of N-acetylornithine to produce ornithine and acetate. In plants, N-acetylornithine deacetylase has been shown to regulate the levels of ornithine and polyamines, which are essential for growth and development . Additionally, N-acetylornithine interacts with other enzymes such as N-acetylglutamate acetyltransferase, which recycles the acetyl group of N-acetylornithine on glutamate, regenerating N-acetylglutamate .

Cellular Effects

N-Acetylornithine influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In Arabidopsis thaliana, the down-regulation of N-acetylornithine deacetylase resulted in altered levels of ornithine and polyamines, leading to changes in reproductive development, such as early flowering and impaired fruit setting . These effects highlight the importance of N-acetylornithine in maintaining cellular homeostasis and regulating developmental processes.

Molecular Mechanism

At the molecular level, N-acetylornithine exerts its effects through binding interactions with enzymes and other biomolecules. The deacetylation of N-acetylornithine by N-acetylornithine deacetylase is a key step in the biosynthesis of ornithine. This reaction not only produces ornithine but also influences the levels of polyamines, which are involved in various cellular functions . Additionally, N-acetylornithine may regulate gene expression by modulating the levels of metabolites and signaling molecules.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-acetylornithine can vary over time. Studies have shown that the stability and degradation of N-acetylornithine can impact its long-term effects on cellular function. For example, the down-regulation of N-acetylornithine deacetylase in Arabidopsis thaliana led to sustained changes in ornithine and polyamine levels, which in turn affected reproductive development over time . These findings suggest that the temporal effects of N-acetylornithine are closely linked to its stability and degradation.

Dosage Effects in Animal Models

The effects of N-acetylornithine can vary with different dosages in animal models. Higher doses of N-acetylornithine may lead to increased levels of ornithine and polyamines, which can have both beneficial and adverse effects. For instance, excessive levels of polyamines can be toxic and may disrupt cellular homeostasis. Conversely, optimal doses of N-acetylornithine can support normal cellular function and development . These dosage-dependent effects highlight the importance of carefully regulating N-acetylornithine levels in experimental settings.

Metabolic Pathways

N-Acetylornithine is involved in several metabolic pathways, including the biosynthesis of ornithine, arginine, and polyamines. The deacetylation of N-acetylornithine by N-acetylornithine deacetylase is a critical step in the linear pathway of ornithine biosynthesis . This pathway also involves other enzymes such as N-acetylglutamate acetyltransferase, which recycles the acetyl group of N-acetylornithine on glutamate . These metabolic pathways are essential for maintaining cellular homeostasis and supporting various physiological functions.

Transport and Distribution

N-Acetylornithine is transported and distributed within cells and tissues through specific transporters and binding proteins. These transporters facilitate the movement of N-acetylornithine across cellular membranes and ensure its proper localization within the cell . Additionally, binding proteins may interact with N-acetylornithine to regulate its availability and activity. The distribution of N-acetylornithine within cells and tissues is crucial for its role in biochemical reactions and cellular processes.

Subcellular Localization

The subcellular localization of N-acetylornithine is influenced by targeting signals and post-translational modifications. These mechanisms direct N-acetylornithine to specific compartments or organelles within the cell, where it can exert its effects on biochemical reactions and cellular functions . For example, N-acetylornithine may be localized to the cytoplasm or mitochondria, where it participates in the biosynthesis of ornithine and polyamines. Understanding the subcellular localization of N-acetylornithine is essential for elucidating its role in cellular metabolism and function.

Méthodes De Préparation

Voies de Synthèse et Conditions de Réaction : La N-Acétylornithine peut être synthétisée à partir de la L-ornithine et de l'acétate de 4-nitrophényle. Le processus consiste à dissoudre le monohydrochlorure de L-ornithine dans l'eau, à ajuster le pH à 11 avec de l'hydroxyde de sodium, puis à ajouter de l'acétate de 4-nitrophényle. Le mélange est agité pour produire de la this compound .

Méthodes de Production Industrielle : Bien que les méthodes de production industrielle spécifiques de la this compound ne soient pas largement documentées, la synthèse implique généralement des réactions chimiques similaires à celles utilisées en laboratoire. L'évolutivité de ces méthodes dépendrait de l'optimisation des conditions de réaction et de la garantie de la pureté du produit final.

Analyse Des Réactions Chimiques

Types de Réactions : La N-Acétylornithine subit diverses réactions chimiques, notamment l'hydrolyse et les réactions aminotransférases. Elle peut être hydrolysée pour produire de l'ornithine et de l'acide acétique . De plus, la this compound aminotransférase catalyse la conversion réversible de la this compound en N-acétylglutamate-5-semialdéhyde avec le phosphate de pyridoxal comme cofacteur .

Réactifs et Conditions Courants :

Hydrolyse : Eau et enzymes telles que la this compound désacétylase.

Réaction Aminotransférase : Phosphate de pyridoxal comme cofacteur.

Principaux Produits :

Hydrolyse : Ornithine et acide acétique.

Réaction Aminotransférase : N-acétylglutamate-5-semialdéhyde.

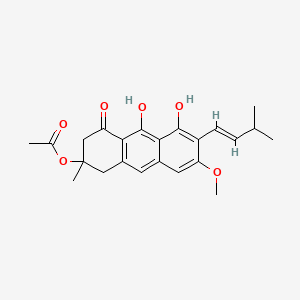

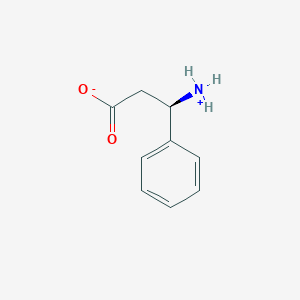

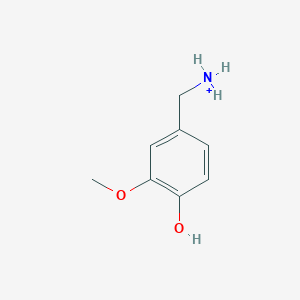

Comparaison Avec Des Composés Similaires

La N-Acétylornithine peut être comparée à d'autres composés similaires tels que :

Ornithine : Un précurseur dans la biosynthèse de l'arginine et des polyamines.

N-Acétylglutamate : Un autre intermédiaire dans la voie de biosynthèse de l'arginine.

Putrescine : Une polyamine dérivée de l'ornithine qui joue un rôle dans la croissance et la différenciation cellulaires.

Unicité : La this compound est unique en raison de son double rôle dans les mécanismes de défense des plantes et les voies métaboliques liées à la biosynthèse de l'arginine. Sa capacité à être induite par le jasmonate de méthyle et son implication dans l'altération de la fonction rénale la distinguent encore davantage d'autres composés similaires .

Propriétés

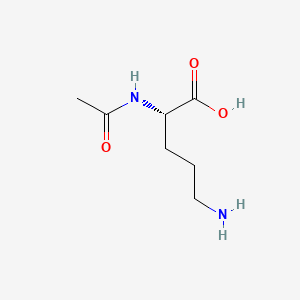

IUPAC Name |

(2S)-2-acetamido-5-aminopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O3/c1-5(10)9-6(7(11)12)3-2-4-8/h6H,2-4,8H2,1H3,(H,9,10)(H,11,12)/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRLGPAXAGHMNOL-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CCCN)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H](CCCN)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80331400 | |

| Record name | N-acetylornithine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80331400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | N2-Acetylornithine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003357 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

6205-08-9 | |

| Record name | N-Acetyl-L-ornithine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6205-08-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-acetylornithine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80331400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N2-Acetylornithine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003357 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of N-acetylornithine in arginine biosynthesis?

A: N-acetylornithine is a key intermediate in the arginine biosynthetic pathway. [, ] It is produced from N-acetylglutamate semialdehyde by N-acetylornithine aminotransferase (NAcOAT). [] N-acetylornithine is subsequently deacetylated to ornithine by N-acetylornithine deacetylase (NAOD), continuing the pathway towards arginine synthesis. [, , ]

Q2: Are there alternative pathways for ornithine synthesis, and how does this relate to N-acetylornithine?

A: Yes, some bacteria utilize an alternative route for ornithine production where N-acetylornithine plays a central role. [, ] In this pathway, N-acetylornithine acts as an acetyl group donor to glutamate, catalyzed by an enzyme with dual functionality - N-acetylornithine aminotransferase (NAcOAT) or ornithine acetyltransferase (OAT). [, ] This reaction yields ornithine and N-acetylglutamate. [, ]

Q3: How is N-acetylornithine metabolism linked to polyamine levels in plants?

A: Studies in Arabidopsis thaliana revealed a link between N-acetylornithine deacetylase (NAOD), encoded by the At4g17830 gene, and polyamine levels. [] Silencing At4g17830 decreased ornithine levels, impacting downstream polyamine production. [] This suggests a regulatory role of AtNAOD on ornithine homeostasis, influencing polyamine levels in Arabidopsis. []

Q4: Can N-acetylornithine aminotransferase (NAcOAT) act on other substrates besides N-acetylornithine?

A: Yes, NAcOAT displays activity towards other substrates. Studies have shown that it can catalyze the transamination of γ-aminobutyric acid (GABA) and, to a lesser extent, ornithine. [, , ] This dual substrate specificity suggests a potential role for NAcOAT in both arginine and GABA metabolism. [, ]

Q5: What is the significance of the arginine deiminase pathway (ADI) in vancomycin-intermediate Staphylococcus aureus (VISA), and how is N-acetylornithine involved?

A: Metabolomic profiling of VISAs revealed alterations in arginine metabolism, specifically the upregulation of the ADI pathway. [] This pathway involves the conversion of arginine to ornithine, with a corresponding decrease in intracellular citrulline and extracellular arginine, and an increase in extracellular ornithine. [] While the specific role of N-acetylornithine within the ADI pathway in VISA wasn't directly investigated, its altered levels suggest potential involvement in the metabolic changes associated with VISA development. []

Q6: How does N-acetylornithine interact with N-acetylornithine aminotransferase (NAcOAT)?

A: N-acetylornithine binds to the active site of NAcOAT, which contains pyridoxal 5'-phosphate (PLP) as a cofactor. [, ] The specific amino acid residues involved in binding have been investigated through kinetic studies and structural analysis of the enzyme. [, ]

Q7: Which amino acid residues are crucial for NAcOAT activity and how do they impact substrate specificity?

A: Research identified key residues in NAcOAT from Synechocystis sp. PCC6803. [] Lysine 280 and Aspartic acid 251 are essential for activity, with mutations to Alanine resulting in depletion of enzymatic function. [] Glutamic acid 223 appears involved in substrate binding and the transition between reaction steps. [] Additionally, Threonine 308, Glutamine 254, Tyrosine 39, Arginine 163, and Arginine 402 are implicated in substrate recognition and catalysis. [] In Toxoplasma gondii NAcOAT, Valine 79, instead of Tyrosine as in the human homolog, plays a key role in accommodating N-acetylornithine and GABA, influencing substrate preference. []

Q8: What is the mechanism of action of N-acetylornithine deacetylase (NAOD)?

A: NAOD, encoded by the argE gene in E. coli, is a metal-dependent aminoacylase. [] It catalyzes the hydrolysis of N-acetylornithine to ornithine and acetate. [] The enzyme utilizes a metal ion, preferably zinc or cobalt, for its activity. [] Kinetic studies suggest a mechanism involving a general acid and a general base, with a single proton transfer in the rate-limiting step. []

Q9: What is the molecular formula and weight of N-acetylornithine?

A9: The molecular formula of N-acetylornithine is C7H14N2O4. Its molecular weight is 190.20 g/mol.

Q10: Is there any spectroscopic data available for N-acetylornithine?

A10: While the provided research does not delve into detailed spectroscopic analysis of N-acetylornithine, its structure can be elucidated through techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). These methods can provide information about its atomic arrangement, bonding patterns, and fragmentation patterns, respectively.

Q11: How is the expression of genes involved in arginine biosynthesis, like argC and argD, regulated in cyanobacteria?

A: Studies in Anabaena sp. strain PCC 7120, a type of cyanobacteria, showed that argC and argD, encoding N-acetylornithine aminotransferase, are transcribed as monocistronic mRNAs. [] Surprisingly, their expression was not affected by the presence or absence of arginine in the growth medium. []

Q12: What is the role of the oat2 gene in Streptomyces clavuligerus and how does it relate to arginine?

A: The oat2 gene in Streptomyces clavuligerus encodes an enzyme with N-acetylornithine:glutamic acid acetyltransferase activity. [] Deletion of oat2 led to increased clavulanic acid production in the presence of high arginine concentrations. [] This suggests a regulatory role for oat2, or its product, in modulating clavulanic acid biosynthesis in response to arginine levels. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![17-[(E)-(3,4-dimethoxyphenyl)methylideneamino]-13-(2-methoxyethyl)-2,9,13,15,17-pentazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3,5,7,9,11(16),14-heptaen-12-one](/img/structure/B1236488.png)

![Pyridinium, 1-[[(6R,7R)-7-[[(2Z)-(2-amino-4-thiazolyl)(methoxyimino)acetyl]amino]-2-carboxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-en-3-yl]methyl]-4-(5-oxazolyl)-, inner salt](/img/structure/B1236489.png)

![5'-O-[(S)-{[(S)-{[(2R,3R,4S)-3,4-Dihydroxypyrrolidin-2-YL]methoxy}(hydroxy)phosphoryl]oxy}(hydroxy)phosphoryl]adenosine](/img/structure/B1236492.png)

![S-[2-[3-[[4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (E)-2,6-dimethyl-5-methylidenehept-2-enethioate](/img/structure/B1236499.png)

![(1R,2S,8S,9R,14R,15R,17R,18S,21S,24R,26S,27S)-5,14,15-trihydroxy-2,9,26-trimethyl-3,19,23,28-tetraoxaoctacyclo[16.9.1.118,27.01,5.02,24.08,17.09,14.021,26]nonacos-11-ene-4,10,22,29-tetrone](/img/structure/B1236511.png)